3-(Benzyloxy)cyclobutanecarboxylic acid
Overview
Description
3-(Benzyloxy)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
Scale-up Synthesis : A study by Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of a derivative of cyclobutanecarboxylic acid using continuous photo flow chemistry. This synthesis is significant for the production of various biologically active compounds, emphasizing the utility of cyclobutanecarboxylic acid derivatives in the field of material sciences and biologically active compound development (Yamashita, Nishikawa, & Kawamoto, 2019).
PET Tracer Synthesis : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutanecarboxylic acid (FACBC) for positron emission tomography, a technique used in tumor delineation. This highlights the application of cyclobutanecarboxylic acid derivatives in medical imaging and cancer research (Shoup & Goodman, 1999).
Boron Neutron Capture Therapy Agent : Das et al. (2000) developed a water-soluble boronated amino acid containing a cascade polyol, which includes a derivative of cyclobutanecarboxylic acid. This compound is used in boron neutron capture therapy, an advanced cancer treatment method (Das et al., 2000).
Pharmaceutical Research and Development
- Drug Candidate Compounds : The work by Yamashita et al. (2019) also mentioned the application of cyclobutanecarboxylic acid derivatives in the synthesis of internal standards for drug candidate compounds. This is crucial in quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies, underlining the importance in pharmaceutical research (Yamashita, Nishikawa, & Kawamoto, 2019).
Material Science and Luminescent Properties
- Luminescent Properties in Coordination Compounds : Sivakumar, Reddy, Cowley, and Vasudevan (2010) investigated lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. The study explored how different substituents on the benzoic acid affect the luminescent properties of these compounds, demonstrating the role of cyclobutanecarboxylic acid derivatives in the development of materials with specific optical properties (Sivakumar et al., 2010).
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4958-02-5, 84182-48-9, 84182-47-8 | |
Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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